![molecular formula C13H6ClN3O B13928203 3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile](/img/structure/B13928203.png)
3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile is a heterocyclic compound that features a fused oxazole and pyridine ring system with a benzonitrile moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloro substituent and the benzonitrile group imparts unique chemical properties that make it a valuable target for synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach includes the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by cyclization with phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Cyclization Reactions: The oxazole and pyridine rings can be further functionalized through cyclization reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phosphorus oxychloride, polyphosphoric acid, sodium ethoxide, and ethyl formate . Reaction conditions typically involve heating and the use of solvents such as dimethylformamide (DMF) or acetonitrile.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro substituent.
Scientific Research Applications
3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of kinase inhibitors and other bioactive molecules.
Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile is not well-documented. based on its structure, it is likely to interact with molecular targets such as kinases or other enzymes. The presence of the oxazole and pyridine rings suggests potential interactions with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar fused ring system and have been studied for their biological activities, including kinase inhibition.
Isoxazolo[4,5-b]pyridine Derivatives: These compounds also feature a fused heterocyclic system and have applications in medicinal chemistry.
Uniqueness
3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile is unique due to the presence of the chloro substituent and the benzonitrile group, which impart distinct chemical properties. These features make it a valuable compound for the development of new materials and bioactive molecules.
Properties
Molecular Formula |
C13H6ClN3O |
|---|---|
Molecular Weight |
255.66 g/mol |
IUPAC Name |
3-(5-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C13H6ClN3O/c14-11-5-4-10-13(17-11)18-12(16-10)9-3-1-2-8(6-9)7-15/h1-6H |
InChI Key |
DLCVGLSJNKLDKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC3=C(O2)N=C(C=C3)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


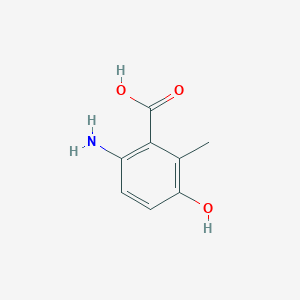
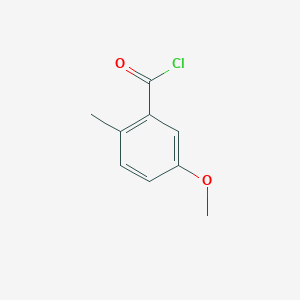
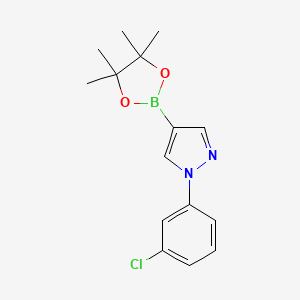

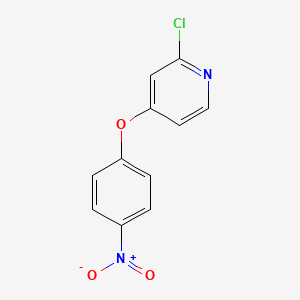
![3-Hydroxymethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13928158.png)
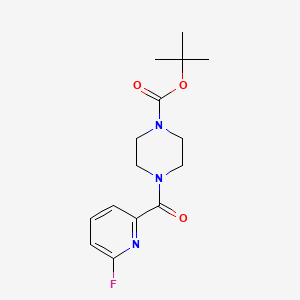
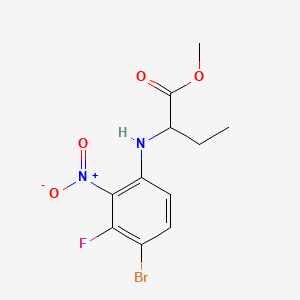
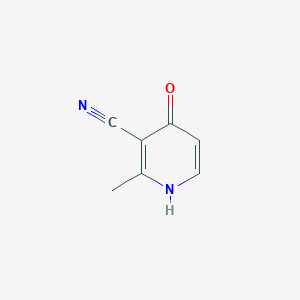
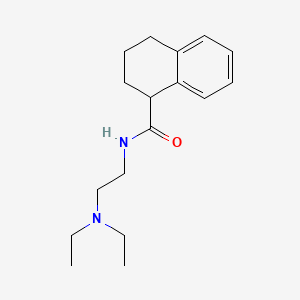
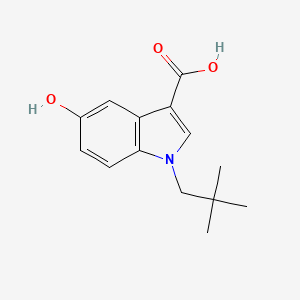

![2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B13928195.png)
![[4-(2-Methyl-[1,3]dioxolan-2-yl)-thiazol-2-yl]-methylamine](/img/structure/B13928202.png)
